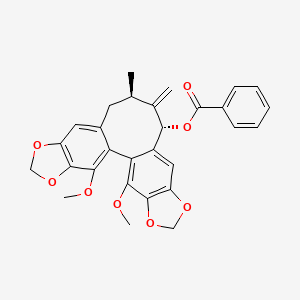
Schisandrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Schisandrene is a natural product found in Schisandra chinensis with data available.
Applications De Recherche Scientifique
Antioxidant Activity and Cellular Protection
Schisandrene and its derivatives, primarily isolated from the fruits of Schisandra chinensis, have been extensively studied for their antioxidant properties. The unique structure of this compound, particularly the dibenzocyclooctadiene backbone, plays a pivotal role in its potent antioxidant activity. This activity is significant in cellular-based assays, suggesting its potential in protecting cells against oxidative stress (Choi et al., 2006). Schisandrin A, a derivative, has been shown to promote neural cell proliferation and differentiation after ischemic brain injury, indicating its potential in neuroprotective therapies (Zong et al., 2021).
Synthesis and Structural Studies
Efforts have been made to synthesize this compound and its core structures due to their complex nature and the potential therapeutic applications. A stereoselective synthesis of the dibenzocyclooctadiene lignan core of this compound was described, showcasing the potential for developing this compound in larger quantities for further study and potential therapeutic use (Venkanna et al., 2018).
Cardiovascular and Neuroprotective Effects
Schisandrin and its analogs have been associated with cardiovascular protection. Specifically, they have been implicated in providing therapeutic effects against cardiovascular disease through multi-targeted mechanisms, revealing their potential as safe and effective agents for cardiovascular health (Chun et al., 2014). Furthermore, Schisandrin B has been shown to improve cardiac function and attenuate myocardial remodeling after myocardial infarction in mice, suggesting its beneficial effects in cardiac health and potential as a therapeutic agent for ischemic heart disease (Chen et al., 2013).
Anti-inflammatory and Immunomodulatory Effects
Several studies have highlighted the anti-inflammatory properties of this compound and its derivatives. For instance, schisandrin has demonstrated significant anti-inflammatory effects by inhibiting key mediators and pathways in macrophage cell lines, indicating its potential in treating inflammatory and oxidative disorders (Kwon et al., 2017). Furthermore, schisandrin has been noted to protect against lipopolysaccharide-induced inflammation and oxidative stress in macrophages by suppressing the NF-κB, MAPKs, and PI3K/Akt pathways while activating Nrf2/HO-1 signaling (Kwon et al., 2017).
Potential in Skeletal Muscle Health
Schisandrin C has been investigated for its effects on mitochondrial biogenesis and autophagy in skeletal muscle cells. It has demonstrated properties that maintain cellular homeostasis and protect against oxidative damage, which might be beneficial for muscle inflammations and other related conditions (Kim & Yi, 2018).
Propriétés
Formule moléculaire |
C29H26O8 |
|---|---|
Poids moléculaire |
502.5 g/mol |
Nom IUPAC |
[(11S,13R)-3,22-dimethoxy-13-methyl-12-methylidene-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl] benzoate |
InChI |
InChI=1S/C29H26O8/c1-15-10-18-11-20-25(35-13-33-20)27(31-3)22(18)23-19(12-21-26(28(23)32-4)36-14-34-21)24(16(15)2)37-29(30)17-8-6-5-7-9-17/h5-9,11-12,15,24H,2,10,13-14H2,1,3-4H3/t15-,24+/m1/s1 |
Clé InChI |
VBNGAFROWJLPCL-MYYSRTQBSA-N |
SMILES isomérique |
C[C@@H]1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4[C@H](C1=C)OC(=O)C6=CC=CC=C6)OCO5)OC)OC)OCO3 |
SMILES canonique |
CC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C(C1=C)OC(=O)C6=CC=CC=C6)OCO5)OC)OC)OCO3 |
Synonymes |
schisandrene |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


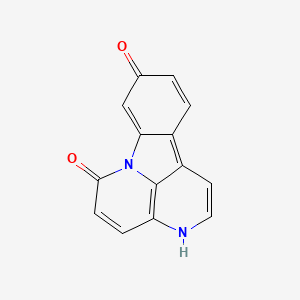
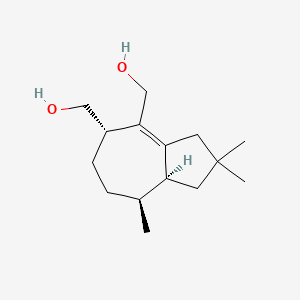

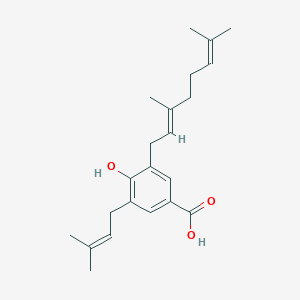
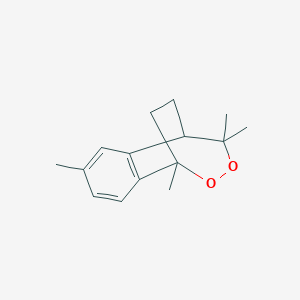
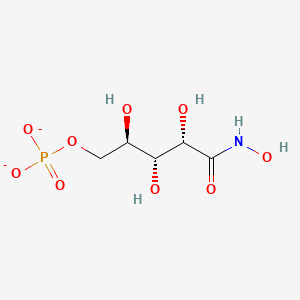
![(3aS,4S,6E,10E,12S,14E,15aS)-4,12-dihydroxy-6,10,14-trimethyl-3-methylidene-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-2-one](/img/structure/B1245744.png)

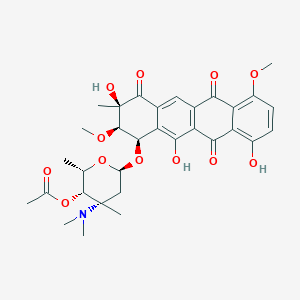

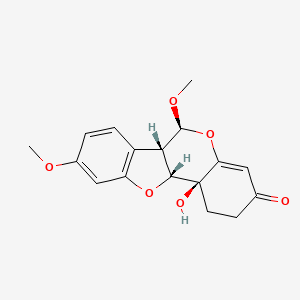
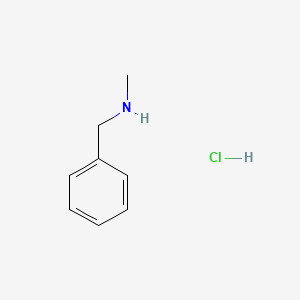
![[(1S,4R,5R,6S,7S,8R,13R,14R,16S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B1245755.png)

